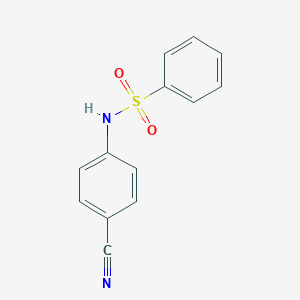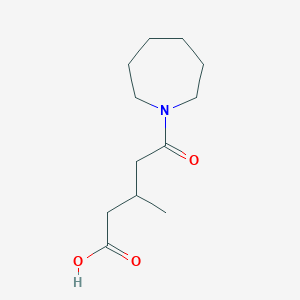
N-(1,3-thiazol-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-thiazol-2-yl)furan-2-carboxamide, also known as TFEC, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a heterocyclic compound that contains both a furan and a thiazole ring, and its unique structure has sparked interest in its potential applications.
Mechanism of Action
The mechanism of action of N-(1,3-thiazol-2-yl)furan-2-carboxamide is not fully understood, but it is believed to interact with enzymes and proteins in biological systems. It has been shown to inhibit the activity of certain enzymes, and its unique structure may allow it to bind to specific targets in cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, and may have potential as a neuroprotective agent. Additionally, this compound has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of N-(1,3-thiazol-2-yl)furan-2-carboxamide is its unique structure, which makes it an attractive option for researchers studying the design of new compounds. Additionally, its synthesis method has been optimized to produce high yields of pure this compound, making it a convenient option for lab experiments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Future Directions
There are many potential future directions for research on N-(1,3-thiazol-2-yl)furan-2-carboxamide. One area of interest is in the development of new drugs based on its structure, as it has shown potential as a scaffold for the design of novel compounds. Additionally, further research is needed to fully understand its mechanism of action and potential physiological effects. This compound may also have potential as a fluorescent probe in biological imaging, and further research is needed to explore this possibility. Overall, this compound is a promising compound with many potential applications in scientific research.
Synthesis Methods
N-(1,3-thiazol-2-yl)furan-2-carboxamide can be synthesized through a multi-step process that involves the reaction of furan-2-carboxylic acid with thiosemicarbazide, followed by cyclization and oxidation. This synthesis method has been optimized to produce high yields of pure this compound, making it an attractive option for researchers.
Scientific Research Applications
N-(1,3-thiazol-2-yl)furan-2-carboxamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs, as this compound has been shown to have potential as a scaffold for the design of novel compounds with therapeutic properties. Additionally, this compound has been studied for its potential use as a fluorescent probe in biological imaging, as well as a potential catalyst in organic reactions.
properties
Molecular Formula |
C8H6N2O2S |
|---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
N-(1,3-thiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C8H6N2O2S/c11-7(6-2-1-4-12-6)10-8-9-3-5-13-8/h1-5H,(H,9,10,11) |
InChI Key |
FWBKTKWUXLKDLK-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)NC2=NC=CS2 |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B274616.png)
![3-Chloro-2-[(2-ethylpiperidin-1-yl)carbonyl]-5-thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B274617.png)
![4-[5-(benzylthio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B274620.png)

![[2-Oxo-2-(propylamino)ethoxy]acetic acid](/img/structure/B274624.png)
![5-[(3-Methoxybenzyl)amino]-5-oxopentanoic acid](/img/structure/B274625.png)
![5-Oxo-5-{[2-(1-pyrrolidinyl)ethyl]amino}pentanoic acid](/img/structure/B274626.png)
![5-{[(5-Methylfuran-2-yl)methyl]amino}-5-oxopentanoic acid](/img/structure/B274628.png)
![[2-(Cyclohexylamino)-2-oxoethoxy]acetic acid](/img/structure/B274631.png)
![4-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-4-oxobutanoic acid](/img/structure/B274633.png)

![3-Methyl-5-oxo-5-[(1-phenylethyl)amino]pentanoic acid](/img/structure/B274636.png)

![5-[(1,3-Benzodioxol-5-ylmethyl)amino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B274640.png)